molecular formula C15H13ClN4O3S B4437702 Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate

Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate

Cat. No.: B4437702
M. Wt: 364.8 g/mol
InChI Key: ADFKHJASMJDXJZ-UHFFFAOYSA-N
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Description

Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a chlorobenzyl group, and a sulfanyl linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazolopyrimidine intermediate with a chlorobenzyl halide in the presence of a base.

    Sulfanyl Linkage Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the sulfanyl linkage can modulate its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {2-[(2-bromobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
  • Methyl {2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
  • Methyl {2-[(2-methylbenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate

Uniqueness

Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

methyl 2-[2-[(2-chlorophenyl)methylsulfanyl]-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-13(22)7-10-6-12(21)20-14(17-10)18-15(19-20)24-8-9-4-2-3-5-11(9)16/h2-6H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFKHJASMJDXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
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Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
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Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
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Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
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Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
Reactant of Route 6
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Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate

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